Home > Products > Screening Compounds P62951 > Ezetimibe Diacetate
Ezetimibe Diacetate - 163380-20-9

Ezetimibe Diacetate

Catalog Number: EVT-344233
CAS Number: 163380-20-9
Molecular Formula: C₂₈H₂₅F₂NO₅
Molecular Weight: 493.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ezetimibe is a lipid-lowering agent that has gained attention for its unique mechanism of action, which involves the inhibition of cholesterol absorption in the small intestine. This drug has been extensively studied for its effects on lipid profiles, particularly its ability to reduce low-density lipoprotein cholesterol (LDL-C) levels, and its potential role in the prevention and treatment of atheros

Future Directions
  • Exploring its use in other diseases: Investigating the potential benefits of ezetimibe diacetate in conditions beyond hypercholesterolemia, such as nonalcoholic fatty liver disease. [, , ]

Ezetimibe

Compound Description: Ezetimibe is a cholesterol-lowering drug that acts by selectively inhibiting the intestinal absorption of cholesterol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is often used in combination with statins to achieve greater reductions in low-density lipoprotein cholesterol (LDL-C) levels than either agent alone. [, , , , , , , , , , , , , , , , , , ] Ezetimibe has been shown to reduce cardiovascular events in patients with acute coronary syndrome, particularly in those with diabetes mellitus. [, , , , , ]

Relevance: Ezetimibe is the active metabolite of ezetimibe diacetate. Ezetimibe diacetate is a prodrug that is hydrolyzed to ezetimibe in the body. []

Simvastatin

Compound Description: Simvastatin is a statin drug that inhibits 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), an enzyme involved in cholesterol biosynthesis. [, , , , , , , ] It is commonly used to lower LDL-C levels and reduce the risk of cardiovascular events. [, , , , , , , ]

Relevance: Simvastatin is frequently combined with ezetimibe in clinical practice to achieve greater LDL-C reduction than with either drug alone. [, , , , , , ] The combination has been shown to be safe and effective in numerous clinical trials. [, , , , , ]

Atorvastatin

Compound Description: Atorvastatin is another statin drug that also acts by inhibiting HMG-CoA reductase. [, , ] Like simvastatin, it is used to lower LDL-C levels and reduce cardiovascular risk. [, , ]

Relevance: Atorvastatin, similar to simvastatin, can be combined with ezetimibe to enhance LDL-C reduction. [, ] This combination is particularly beneficial for patients who do not achieve their LDL-C goals with statin monotherapy. [, ]

Rosuvastatin

Compound Description: Rosuvastatin is a high-intensity statin that effectively lowers LDL-C levels by inhibiting HMG-CoA reductase. [, , , ] It is often used in combination therapies to manage hypercholesterolemia and reduce cardiovascular risk. [, , , ]

Relevance: Similar to simvastatin and atorvastatin, rosuvastatin is also combined with ezetimibe to achieve a more significant reduction in LDL-C levels. [, , ] This combination provides an effective treatment option for patients with hypercholesterolemia or mixed dyslipidemia, especially those who cannot tolerate high-intensity statin monotherapy. [, , ]

Bempedoic Acid

Compound Description: Bempedoic acid is a newer cholesterol-lowering drug that inhibits ATP-citrate lyase, an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway. [, ] Like statins, it ultimately leads to increased LDL-C clearance via upregulation of LDL receptors. [, ]

Relevance: Bempedoic acid can be combined with ezetimibe to enhance LDL-C lowering, particularly in patients with hypercholesterolemia who are already receiving maximally tolerated statin therapy or who are statin intolerant. [, ] This combination demonstrates the synergistic effect of targeting different steps in the cholesterol synthesis pathway. [, ]

Evolocumab

Compound Description: Evolocumab is a proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor, a class of drugs that lower LDL-C levels by enhancing LDL receptor-mediated clearance of LDL-C from circulation. [, , ] It is administered subcutaneously and is often used in patients who cannot achieve LDL-C goals with statins or ezetimibe. [, , ]

Overview

Ezetimibe Diacetate is a chemical compound derived from Ezetimibe, which is primarily utilized for its cholesterol-lowering properties. Ezetimibe functions by inhibiting the absorption of cholesterol in the intestines, thus playing a significant role in managing dyslipidemia. Ezetimibe Diacetate, as a protected derivative, is synthesized to enhance the pharmacokinetic properties of Ezetimibe while maintaining its therapeutic efficacy.

Source and Classification

Ezetimibe Diacetate belongs to the class of lipid-lowering agents, specifically classified as a cholesterol absorption inhibitor. Its molecular formula is C28H25F2NO5C_{28}H_{25}F_{2}NO_{5} with a molecular weight of 493.50 g/mol . The compound is often used in pharmaceutical formulations and is recognized for its potential to improve solubility and bioavailability compared to its parent compound.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ezetimibe Diacetate involves several steps that typically start from Ezetimibe itself. One common method includes the acetylation of Ezetimibe using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This process results in the formation of Ezetimibe Diacetate by introducing two acetyl groups onto the molecule, thus protecting the hydroxyl functionalities and enhancing stability.

  1. Starting Material: Ezetimibe
  2. Reagents: Acetic anhydride or acetyl chloride, pyridine (as a base)
  3. Reaction Conditions: Typically conducted under reflux conditions to ensure complete reaction.
  4. Purification: The product is purified using techniques such as column chromatography to isolate Ezetimibe Diacetate from unreacted materials and by-products.

This method provides a straightforward approach to synthesizing Ezetimibe Diacetate with good yields and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of Ezetimibe Diacetate can be represented as follows:

  • Molecular Formula: C28H25F2NO5C_{28}H_{25}F_{2}NO_{5}
  • Molecular Weight: 493.50 g/mol
  • Structural Features: The compound features an azetidinone ring similar to Ezetimibe but with additional acetyl groups that enhance its lipophilicity and stability.

The structural representation can be visualized through chemical drawing software or databases that provide 3D models for better understanding .

Chemical Reactions Analysis

Reactions and Technical Details

Ezetimibe Diacetate undergoes various chemical reactions, primarily focusing on its hydrolysis back to Ezetimibe under basic conditions. The following key reactions are notable:

  1. Hydrolysis: In aqueous basic conditions, Ezetimibe Diacetate can be hydrolyzed to yield Ezetimibe and acetic acid.
    C28H25F2NO5+H2OC24H21F2NO3+CH3COOHC_{28}H_{25}F_{2}NO_{5}+H_2O\rightarrow C_{24}H_{21}F_{2}NO_{3}+CH_3COOH
  2. Deacetylation: This reaction can be catalyzed by enzymes or bases, which may be relevant in biological systems where the compound is administered.

These reactions are crucial for understanding how Ezetimibe Diacetate behaves in physiological conditions, particularly regarding its conversion back to the active form .

Mechanism of Action

Process and Data

Ezetimibe Diacetate acts primarily through inhibition of the Niemann-Pick C1-like 1 protein (NPC1L1) located in the intestinal brush border. This mechanism leads to decreased cholesterol absorption from dietary sources and bile salts:

  1. Inhibition of NPC1L1: By binding to NPC1L1, Ezetimibe Diacetate prevents cholesterol from entering enterocytes.
  2. Reduction in Cholesterol Levels: This results in lower levels of cholesterol being delivered into circulation, effectively lowering serum cholesterol levels.

This mechanism is supported by various studies demonstrating that both Ezetimibe and its derivatives significantly reduce total cholesterol and low-density lipoprotein cholesterol levels in patients .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ezetimibe Diacetate exhibits several important physical and chemical properties:

These properties make Ezetimibe Diacetate a favorable candidate for formulation in lipid-lowering therapies.

Applications

Scientific Uses

Ezetimibe Diacetate is primarily used in pharmaceutical research and development aimed at improving lipid management therapies. Its applications include:

  • Cholesterol-Lowering Formulations: Used as an active pharmaceutical ingredient in combination therapies for hyperlipidemia.
  • Research on Drug Delivery Systems: Studied for its improved solubility characteristics which may enhance oral bioavailability.
  • Analog Development: Serves as a basis for synthesizing new analogs with potentially improved pharmacological profiles .

Properties

CAS Number

163380-20-9

Product Name

Ezetimibe Diacetate

IUPAC Name

[4-[(2S,3R)-3-[(3R)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate

Molecular Formula

C₂₈H₂₅F₂NO₅

Molecular Weight

493.5 g/mol

InChI

InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26-,27-/m1/s1

InChI Key

DCEGDCNFJOXKQY-ZONZVBGPSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C

Synonyms

(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.